Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-
Brand Name:
Vulcanchem
CAS No.:
119400-92-9
VCID:
VC20893247
InChI:
InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1
SMILES:
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula:
C61H76N10O19S
Molecular Weight:
1285.4 g/mol
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-
CAS No.: 119400-92-9
Cat. No.: VC20893247
Molecular Formula: C61H76N10O19S
Molecular Weight: 1285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119400-92-9 |
|---|---|
| Molecular Formula | C61H76N10O19S |
| Molecular Weight | 1285.4 g/mol |
| IUPAC Name | (3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1 |
| Standard InChI Key | HWCNOCJUNZSGBS-VDNFRELWSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
| SMILES | CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
| Canonical SMILES | CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator